molecular formula C21H24N6 B6443548 2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2549039-94-1

2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B6443548
CAS No.: 2549039-94-1
M. Wt: 360.5 g/mol
InChI Key: VPOVOXJECJDQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline (2CMPQ) is a novel, small molecule drug candidate that has recently been developed for use in various scientific research applications. 2CMPQ is a member of the quinoxaline family of compounds, which are known for their unique properties that make them attractive for use in drug development and other scientific research applications.

Scientific Research Applications

2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has a wide range of potential applications in scientific research. It has been studied for its potential use as an inhibitor of various enzymes involved in the regulation of cellular processes, such as the phosphatidylinositol-3 kinase (PI3K) pathway. In addition, this compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is believed to act as an inhibitor of various enzymes involved in the regulation of cellular processes. Specifically, this compound is believed to inhibit the activity of the PI3K pathway, a key regulator of cell growth, survival, and apoptosis. By inhibiting the activity of this pathway, this compound is thought to be able to modulate cell growth and survival, and ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. In animal models, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. In addition, this compound has been shown to reduce the levels of certain proteins involved in the regulation of cell growth and survival, such as the PI3K pathway. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively stable, which makes it suitable for use in a wide range of experiments. In addition, this compound has been shown to be effective in inhibiting the activity of various enzymes involved in the regulation of cellular processes.
However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism by which this compound acts is not yet fully understood. In addition, the use of this compound in laboratory experiments may lead to unexpected results due to its potential to interact with other compounds.

Future Directions

Given the potential of 2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline for use in scientific research applications, there are numerous potential future directions for research. These include further exploration of the mechanism of action of this compound, development of new methods for synthesizing this compound, and further evaluation of the potential therapeutic applications of this compound. In addition, further research could be conducted to explore the potential of this compound for use in other applications, such as drug delivery and imaging. Finally, further research could be conducted to explore the potential for this compound to interact with other compounds, which could lead to the development of new therapeutic strategies.

Synthesis Methods

2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is synthesized through a multi-step process using a combination of organic chemistry and pharmaceutical techniques. The first step of the process involves the formation of the cyclobutyl-2-methylpyrimidin-4-yl group by reacting the appropriate reagents in a reaction vessel. The second step involves the formation of the piperazin-1-yl group by reacting the appropriate reagents in a reaction vessel. Finally, the quinoxaline group is formed by reacting the appropriate reagents in a reaction vessel.

Properties

IUPAC Name

2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-15-23-19(16-5-4-6-16)13-20(24-15)26-9-11-27(12-10-26)21-14-22-17-7-2-3-8-18(17)25-21/h2-3,7-8,13-14,16H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOVOXJECJDQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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